molecular formula C24H22N4O4 B11194973 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide

Cat. No.: B11194973
M. Wt: 430.5 g/mol
InChI Key: RVSGWDUVPGWYNW-UHFFFAOYSA-N
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Description

2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a quinoline core, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and automated peptide synthesizers for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the oxadiazole ring can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacophore: The oxadiazole ring is a known pharmacophore, making this compound a potential candidate for drug development.

    Antimicrobial Agents: Derivatives of this compound may exhibit antimicrobial properties.

Industry

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The oxadiazole ring may play a crucial role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar pharmacological properties.

    Quinoline Derivatives: Compounds with a quinoline core are known for their antimalarial and antimicrobial activities.

Uniqueness

The combination of the oxadiazole ring, quinoline core, and methoxyphenyl group in 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE makes it unique

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H22N4O4/c1-31-17-6-4-5-15(11-17)13-25-21(29)14-28-20-8-3-2-7-18(20)19(12-22(28)30)24-26-23(27-32-24)16-9-10-16/h2-8,11-12,16H,9-10,13-14H2,1H3,(H,25,29)

InChI Key

RVSGWDUVPGWYNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5

Origin of Product

United States

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